molecular formula C21H36O6 B14504589 Tripentyl prop-1-ene-1,2,3-tricarboxylate CAS No. 64617-29-4

Tripentyl prop-1-ene-1,2,3-tricarboxylate

Cat. No.: B14504589
CAS No.: 64617-29-4
M. Wt: 384.5 g/mol
InChI Key: NAXNCZCVKSLBJY-UHFFFAOYSA-N
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Description

Tripentyl prop-1-ene-1,2,3-tricarboxylate is an organic compound with the molecular formula C18H30O6. It is also known as tributyl aconitate and is a derivative of aconitic acid. This compound is characterized by its three ester functional groups, which are derived from prop-1-ene-1,2,3-tricarboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripentyl prop-1-ene-1,2,3-tricarboxylate can be synthesized through the esterification of prop-1-ene-1,2,3-tricarboxylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous reactors may be used to maintain a steady production rate, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tripentyl prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of water and an acid or base catalyst.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and mild heating.

Major Products Formed

    Hydrolysis: Prop-1-ene-1,2,3-tricarboxylic acid and pentanol.

    Reduction: Corresponding alcohols.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Tripentyl prop-1-ene-1,2,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tripentyl prop-1-ene-1,2,3-tricarboxylate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the enzyme aconitase, which plays a role in the Krebs cycle. By binding to the active site of the enzyme, the compound prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Tripentyl prop-1-ene-1,2,3-tricarboxylate can be compared to other similar compounds, such as:

    Tributyl aconitate: Similar in structure but with different alkyl groups.

    Triethyl aconitate: Another ester derivative of aconitic acid with ethyl groups instead of pentyl groups.

    Trimethyl aconitate: Contains methyl groups and exhibits different physical and chemical properties.

The uniqueness of this compound lies in its specific ester groups, which confer distinct reactivity and applications compared to its analogs.

Properties

CAS No.

64617-29-4

Molecular Formula

C21H36O6

Molecular Weight

384.5 g/mol

IUPAC Name

tripentyl prop-1-ene-1,2,3-tricarboxylate

InChI

InChI=1S/C21H36O6/c1-4-7-10-13-25-19(22)16-18(21(24)27-15-12-9-6-3)17-20(23)26-14-11-8-5-2/h16H,4-15,17H2,1-3H3

InChI Key

NAXNCZCVKSLBJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CC(=CC(=O)OCCCCC)C(=O)OCCCCC

Origin of Product

United States

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